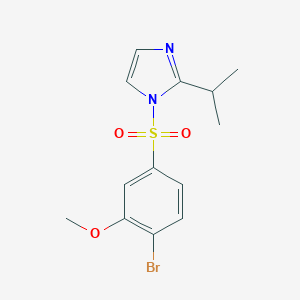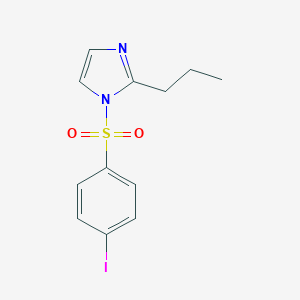
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that features a sulfonyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps. One common approach is to start with the bromination of 3-methoxyphenyl sulfone, followed by the introduction of the imidazole ring through a cyclization reaction. The isopropyl group is then added via alkylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to the presence of both the sulfonyl and imidazole groups, which confer specific chemical reactivity and biological activity. The isopropyl group further enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propriétés
Formule moléculaire |
C13H15BrN2O3S |
|---|---|
Poids moléculaire |
359.24 g/mol |
Nom IUPAC |
1-(4-bromo-3-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)10-4-5-11(14)12(8-10)19-3/h4-9H,1-3H3 |
Clé InChI |
ZCDXRZXPEGYZBI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
SMILES canonique |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)










